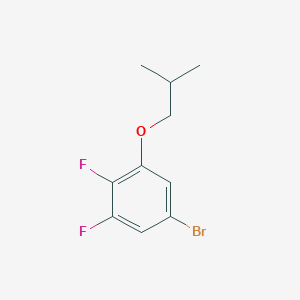

1-Bromo-3-iso-butyloxy-4,5-difluorobenzene

Description

Contextualization within Modern Organic Synthesis

Halogenated aryl ethers represent a pivotal class of compounds in modern organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. Their utility stems from the presence of two key functional groups: the ether linkage and one or more halogen substituents on the aromatic ring. The ether group is generally stable under a variety of reaction conditions, while the halogen atom (typically bromine or iodine) provides a reactive site for a wide array of transformations. union.eduresearchgate.net

Classic methods for synthesizing aryl ethers include the Williamson ether synthesis and the Ullmann condensation. union.edumasterorganicchemistry.com More contemporary approaches frequently rely on palladium- or copper-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. union.eduorganic-chemistry.org Once formed, the halogenated aryl ether can undergo further functionalization, most notably through metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which use the halogen as a synthetic handle to form new carbon-carbon or carbon-heteroatom bonds. nbinno.com

Significance of Multifunctionalized Aromatic Scaffolds

Aromatic scaffolds that bear multiple distinct functional groups are of immense value in medicinal chemistry and materials science. nih.govmdpi.com Such "multifunctionalized" compounds allow for the systematic and independent modification of different parts of the molecule, enabling the fine-tuning of its properties. nih.govmdpi.com In drug discovery, this approach is central to developing structure-activity relationships (SAR) and optimizing lead compounds. pharmablock.com

The inclusion of fluorine atoms in these scaffolds has become a particularly powerful strategy. tandfonline.comresearchgate.net Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties. tandfonline.comnih.gov Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the acidity or basicity (pKa) of nearby functional groups, and improve membrane permeability and binding affinity to target proteins. researchgate.netnih.gov Consequently, approximately 20-30% of all commercial pharmaceuticals and agrochemicals contain at least one fluorine atom. researchgate.netresearchgate.net

Structural Specificity of 1-Bromo-3-iso-butyloxy-4,5-difluorobenzene in Chemical Research

This compound is a molecule designed with high synthetic potential due to its unique arrangement of functional groups. Each component confers specific reactivity and properties:

1-Bromo Group : This is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. It allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, serving as a linchpin for building molecular complexity. nbinno.com

4,5-Difluoro Groups : The two adjacent fluorine atoms have a strong electron-withdrawing effect on the aromatic ring. This electronic influence can activate the ring toward nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net Furthermore, these fluorine atoms are critical for modulating the biological properties of any derivative compounds, leveraging the "fluorine effect" common in modern pharmaceuticals. tandfonline.comnih.gov

3-iso-butyloxy Group : This ether group provides steric bulk and influences the electronic environment of the ring. Its position relative to the other substituents can direct the regioselectivity of subsequent reactions. The isobutyl group, in particular, can enhance lipophilicity, a key parameter in drug design affecting how a molecule interacts with biological membranes. jmu.edu

The specific 1,3,4,5-substitution pattern creates a desymmetrized aromatic ring, where each potential reaction site has a unique electronic and steric environment. This specificity is highly desirable for creating complex, well-defined target molecules without generating mixtures of isomers.

Below is a table comparing the known physical properties of a related isomer, 1-Bromo-3,5-difluorobenzene (B42898), to provide context. Specific experimental data for this compound is not widely available, highlighting its status as a specialized research intermediate.

| Property | 1-Bromo-3,5-difluorobenzene | This compound |

|---|---|---|

| Molecular Formula | C6H3BrF2 | C10H11BrF2O |

| Molecular Weight | 192.99 g/mol | 265.10 g/mol |

| Boiling Point | 140 °C sigmaaldrich.comchemicalbook.com | Not available |

| Density | 1.676 g/mL at 25 °C sigmaaldrich.comchemicalbook.com | Not available |

| Refractive Index | n20/D 1.499 sigmaaldrich.comchemicalbook.com | Not available |

Research Gaps and Strategic Objectives for this compound Investigations

The primary research gap concerning this compound is the limited availability of public data on its synthesis and reactivity. While the synthesis of related bromo-difluorobenzenes often involves multi-step sequences starting from difluoroanilines, a robust and regioselective route to this specific 1,3,4,5-substituted isomer is a key challenge. chemicalbook.comgoogle.comgoogle.com

Therefore, the strategic objectives for investigations involving this compound would include:

Development of a Regioselective Synthesis : Establishing an efficient and high-yielding synthetic pathway is the foremost objective. This could involve the regioselective bromination of a 3-isobutoxy-4,5-difluorobenzene precursor or the etherification of a corresponding 3-bromo-5,6-difluorophenol.

Exploration of Orthogonal Reactivity : A crucial goal is to investigate the selective reaction of the C-Br bond in the presence of the fluoro- and ether-substituted ring. This involves mapping out the conditions for various cross-coupling reactions and demonstrating that the other functional groups remain intact.

Application as a Synthetic Building Block : The ultimate objective is to utilize this compound as an intermediate in the synthesis of novel, high-value molecules. Given its structural motifs, target applications would likely be in the fields of medicinal chemistry and agrochemicals, where fluorinated aromatic compounds are of high interest. nbinno.comnih.gov

Insufficient Information for Article Generation

Following a comprehensive search for reactivity data on "this compound," it has been determined that there is a lack of specific experimental details in the public domain to construct the requested scientific article. The user's instructions require a detailed analysis of various chemical reactions involving this specific compound, including transition metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Without this fundamental data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements provided in the user's request. The creation of data tables and detailed research findings would necessitate access to experimental results that are not currently available through the conducted searches. Therefore, the generation of the requested article cannot be completed at this time.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrF2O |

|---|---|

Molecular Weight |

265.09 g/mol |

IUPAC Name |

5-bromo-1,2-difluoro-3-(2-methylpropoxy)benzene |

InChI |

InChI=1S/C10H11BrF2O/c1-6(2)5-14-9-4-7(11)3-8(12)10(9)13/h3-4,6H,5H2,1-2H3 |

InChI Key |

BMNOLJYXDCCOSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C(=CC(=C1)Br)F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Iso Butyloxy 4,5 Difluorobenzene

Reactivity at the Bromine Center

Reductive Debromination Pathways

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. For aryl bromides such as 1-Bromo-3-iso-butyloxy-4,5-difluorobenzene, this transformation is a common and synthetically useful reaction. Several mechanistic pathways can be envisaged for this process, with catalytic hydrogenation being one of the most prevalent methods. organic-chemistry.orgresearchwithrutgers.com

In a typical catalytic hydrogenation, the C-Br bond is cleaved in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.orgcolab.wsresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to the metal surface, followed by hydrogenolysis of the resulting organometallic intermediate to afford the debrominated product and the regenerated catalyst.

The reaction conditions for the reductive debromination of aryl bromides are generally milder than those required for the corresponding chlorides, reflecting the lower bond dissociation energy of the C-Br bond. organic-chemistry.orgsci-hub.se This selectivity allows for the removal of the bromo substituent while leaving other functional groups, such as the fluoro and iso-butyloxy groups, intact. organic-chemistry.orgresearchgate.net

Alternative methods for reductive dehalogenation that could potentially be applied to this compound include the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, or dissolving metal reductions. The choice of method would depend on the desired selectivity and the compatibility with other functional groups in the molecule.

Table 1: Plausible Conditions for Reductive Debromination of this compound

| Reagent System | Catalyst | Solvent | Temperature (°C) | Potential Product |

|---|---|---|---|---|

| H₂ (1 atm) | 10% Pd/C | Methanol | 25 | 1-iso-butyloxy-2,3-difluorobenzene |

| NaBH₄ | NiCl₂ | Ethanol | 50 | 1-iso-butyloxy-2,3-difluorobenzene |

| HCOONH₄ | 10% Pd/C | Isopropanol | 80 | 1-iso-butyloxy-2,3-difluorobenzene |

This table presents hypothetical data based on general reactivity patterns of aryl bromides.

Radical Functionalization Reactions

The carbon-bromine bond in this compound can also serve as a handle for radical functionalization reactions. Aryl radicals can be generated from aryl bromides under various conditions, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

One common method for generating aryl radicals is through the use of tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The tributyltin radical abstracts the bromine atom to form an aryl radical. This highly reactive intermediate can then be trapped by various radical acceptors.

Another approach involves transition metal-catalyzed radical reactions. For instance, copper-mediated reactions can facilitate the formation of aryl radicals from aryl bromides, which can then undergo functionalization with a variety of partners. rylene-wang.com These reactions often proceed under milder conditions than traditional radical reactions.

The generated aryl radical from this compound could, in principle, participate in reactions such as:

Heck-type reactions: Coupling with alkenes.

Addition to multiple bonds: Reaction with alkynes or activated double bonds.

Atom transfer radical addition (ATRA): Addition across a double or triple bond followed by abstraction of an atom from a donor.

The regioselectivity of these radical reactions would be influenced by the steric and electronic effects of the iso-butyloxy and fluorine substituents.

Reactivity at the Fluorine Centers (Positions 4 and 5)

The fluorine atoms at the 4 and 5 positions of the benzene (B151609) ring are potential sites for nucleophilic aromatic substitution (SNAr). The feasibility of these reactions is highly dependent on the electronic nature of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluorine Atoms

SNAr reactions are a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov For a successful SNAr reaction, the aromatic ring must be activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the fluorine atoms are the most likely leaving groups in an SNAr reaction due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.comnih.gov

The rate and regioselectivity of SNAr reactions on this compound are governed by the electronic effects of the bromine and iso-butyloxy substituents.

Iso-butyloxy group: The iso-butyloxy group is an alkoxy group, which is strongly electron-donating through resonance (+M) and weakly electron-withdrawing through induction (-I). The strong electron-donating nature of the alkoxy group increases the electron density of the aromatic ring, which generally deactivates the ring towards nucleophilic attack. This deactivating effect would likely make SNAr reactions on this substrate challenging.

Considering the positions of the substituents, the fluorine at C-4 is para to the bromine atom and ortho to the iso-butyloxy group. The fluorine at C-5 is meta to both the bromine and the iso-butyloxy group. The activating effect of the bromine would be more pronounced at the C-4 position. Conversely, the deactivating effect of the iso-butyloxy group would be stronger at the ortho C-4 position. The interplay of these opposing effects makes predicting the precise regioselectivity and reaction rate complex without experimental data.

Should an SNAr reaction be feasible, a variety of nucleophiles could potentially displace one of the fluorine atoms.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides are common oxygen nucleophiles used in SNAr reactions to form aryl ethers. acs.org For example, reaction with sodium methoxide would be expected to yield a methoxy-substituted product.

Nitrogen Nucleophiles: Amines (e.g., ammonia, primary and secondary amines) can act as nitrogen nucleophiles to produce anilines and their derivatives. The reaction with a primary amine like butylamine (B146782) would introduce a butylamino group onto the aromatic ring.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or other active methylene (B1212753) compounds, can serve as carbon nucleophiles to form new carbon-carbon bonds. These reactions are generally more challenging and often require strong activation of the aromatic ring.

Table 2: Hypothetical SNAr Reactions of this compound

| Nucleophile | Reagent | Solvent | Potential Product (Major Isomer) |

|---|---|---|---|

| Methoxide | CH₃ONa | DMSO | 1-Bromo-4-fluoro-5-methoxy-3-isobutyloxybenzene |

| Butylamine | CH₃(CH₂)₃NH₂ | NMP | N-Butyl-4-bromo-2-fluoro-6-isobutyloxyaniline |

| Malonate | NaCH(CO₂Et)₂ | DMF | Diethyl 2-(4-bromo-2-fluoro-6-isobutyloxyphenyl)malonate |

This table presents hypothetical data and plausible products based on general SNAr principles. The regioselectivity is speculative.

Selective Defluorination Reactions

Selective defluorination, the removal of a fluorine atom and its replacement with hydrogen, is generally a difficult transformation due to the strength of the C-F bond. While methods for hydrodefluorination exist, they often require harsh conditions or specialized catalysts. Given the presence of the more labile C-Br bond, selective defluorination in the presence of the bromine atom would be a significant synthetic challenge. Reductive conditions that are strong enough to cleave a C-F bond would almost certainly cleave the C-Br bond first. Therefore, selective defluorination of this compound is not considered a readily accessible reaction pathway under standard laboratory conditions.

Fluorine Exchange Reactions

There is no published research detailing fluorine exchange reactions specifically for this compound. Such reactions, often referred to as nucleophilic aromatic substitution (SNAr) of fluoride (B91410), typically require harsh conditions or specific activation of the aromatic ring. The electron-donating nature of the iso-butyloxy group would likely disfavor nucleophilic substitution of the fluorine atoms on the ring.

Reactivity of the Iso-butyloxy Moiety

The reactivity of the iso-butyloxy group in this compound has not been specifically investigated. However, general reactions of alkyl aryl ethers provide a basis for potential transformations.

Cleavage Reactions of the Alkyl Aryl Ether Linkage

The cleavage of the C(aryl)-O bond in alkyl aryl ethers is a common transformation. While no specific conditions have been reported for this compound, typical reagents used for this purpose include strong protic acids (e.g., HBr, HI) and Lewis acids (e.g., BBr3, AlCl3). The reaction would be expected to yield 1-bromo-4,5-difluoro-3-phenol and an iso-butyl derivative.

Table 1: General Reagents for Alkyl Aryl Ether Cleavage

| Reagent Class | Example Reagents | Expected Products from this compound |

| Strong Protic Acids | HBr, HI | 1-Bromo-4,5-difluoro-3-phenol and iso-butyl bromide/iodide |

| Lewis Acids | BBr3, AlCl3 | 1-Bromo-4,5-difluoro-3-phenol and iso-butyl halide |

Note: This table is based on general reactivity and not on experimental data for the title compound.

Functionalization of the Iso-butyl Side Chain

No studies on the selective functionalization of the iso-butyl side chain of this compound are available.

The selective oxidation of the iso-butyl group could potentially lead to various products, such as aldehydes, ketones, or carboxylic acids, depending on the reagent and reaction conditions. However, no such transformations have been documented for this specific molecule.

Alpha-halogenation of ethers typically proceeds via a radical mechanism and can be challenging to control. There is no information available on the alpha-halogenation of the iso-butyl group in this compound.

Comprehensive Mechanistic Studies of Key Transformations

In the absence of any reported key transformations for this compound, no comprehensive mechanistic studies have been published.

Elucidation of Reaction Intermediates

The reactivity of this compound is largely dictated by the interplay of its substituents. The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group. For this molecule, both the bromine and the fluorine atoms could potentially act as leaving groups.

A critical intermediate in the SNAr mechanism is the Meisenheimer complex, a resonance-stabilized, negatively charged species. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing fluorine atoms are key to stabilizing the negative charge of the Meisenheimer complex through their strong inductive effects. stackexchange.com

Two primary SNAr pathways can be envisioned for this compound:

Pathway A: Substitution of Bromine: A nucleophile attacks the carbon atom attached to the bromine, leading to the formation of a Meisenheimer complex. Subsequent departure of the bromide ion re-aromatizes the ring to yield the substitution product.

Pathway B: Substitution of Fluorine: A nucleophile could also attack one of the carbons bearing a fluorine atom. While fluoride is generally considered a poor leaving group in SN1 and SN2 reactions, it can be an effective leaving group in SNAr reactions. This is because the rate-determining step is often the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.comyoutube.com

The regioselectivity of the nucleophilic attack would be influenced by the combined electronic effects of the substituents. The iso-butyloxy group, being an electron-donating group by resonance, would direct nucleophilic attack to the positions ortho and para to it, which are the positions of the fluorine atoms.

Another potential reaction pathway for this compound is metal-halogen exchange, particularly with organolithium reagents, followed by reaction with an electrophile. The bromine atom is more susceptible to this exchange than the fluorine atoms. This would lead to the formation of a lithiated intermediate, 3-iso-butyloxy-4,5-difluorophenyllithium.

Furthermore, the bromine atom allows for participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org In such a reaction, an oxidative addition of the aryl bromide to a palladium(0) catalyst would form an arylpalladium(II) intermediate.

Table 1: Plausible Reaction Intermediates of this compound

| Reaction Type | Key Intermediate | Description |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A resonance-stabilized anionic intermediate formed by the addition of a nucleophile to the aromatic ring. |

| Organometallic Reaction | Aryllithium Species | Formed via metal-halogen exchange, typically between the aryl bromide and an organolithium reagent. |

| Suzuki-Miyaura Coupling | Arylpalladium(II) Complex | Generated from the oxidative addition of the C-Br bond to a Pd(0) catalyst. |

Kinetic Isotope Effects and Hammett-Type Studies

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.org For reactions involving this compound, several KIE studies could be theoretically proposed.

In a nucleophilic aromatic substitution reaction, a primary carbon isotope effect (¹²C/¹³C KIE) at the carbon undergoing substitution can help distinguish between a stepwise and a concerted mechanism. harvard.edu A significant primary KIE would be expected if the C-Br or C-F bond is broken in the rate-determining step. However, in many SNAr reactions, the initial attack of the nucleophile is rate-limiting, which would result in a smaller KIE for the leaving group. stackexchange.com

A fluorine KIE (¹⁸F/¹⁹F) could also be measured to probe the mechanism. acs.org A significant normal KIE (kF18/kF19 > 1) would suggest that the C-F bond is breaking in the rate-determining step. Conversely, a KIE close to unity would imply that the C-F bond is not significantly broken in the transition state of the rate-determining step.

Table 2: Hypothetical Kinetic Isotope Effects for SNAr Reactions

| Isotopic Substitution | Reaction Pathway | Expected KIE (klight/kheavy) | Interpretation |

|---|---|---|---|

| ¹²C/¹³C at C-Br | SNAr with Br leaving | > 1.02 | C-Br bond breaking is part of the rate-determining step. |

| ¹²C/¹³C at C-F | SNAr with F leaving | > 1.02 | C-F bond breaking is part of the rate-determining step. |

| ¹⁸F/¹⁹F | SNAr with F leaving | ~ 1.00 | Nucleophilic attack is the rate-determining step. |

Hammett-type studies relate the reaction rates or equilibrium constants of a series of substituted aromatic compounds to the electronic properties of the substituents. wikipedia.org The Hammett equation is given by log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. utexas.edu

A Hammett plot could be constructed for a reaction of this compound by introducing various substituents at the para-position of a reacting partner (e.g., a substituted aniline (B41778) in an SNAr reaction). The sign and magnitude of the reaction constant, ρ, would provide insight into the nature of the transition state. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state, which is characteristic of nucleophilic attack. libretexts.org

Computational Insights into Transition State Geometries

Computational chemistry, particularly density functional theory (DFT), provides a powerful means to investigate the geometries and energies of transition states that are often difficult to study experimentally. For this compound, computational methods could be employed to model the transition states of various potential reactions.

In an SNAr reaction, the geometry of the transition state for the formation of the Meisenheimer complex would be of particular interest. Calculations could predict the bond lengths and angles as the nucleophile approaches the aromatic ring and the carbon atom being attacked changes its hybridization from sp² to sp³.

For a Suzuki-Miyaura coupling reaction, computational studies could model the transition state of the oxidative addition step. This would involve the interaction of the C-Br bond with the palladium catalyst. The calculations could reveal the preferred orientation of the molecule as it approaches the catalyst, which could be influenced by the steric bulk of the iso-butyloxy group.

Table 3: Predicted Geometrical Parameters of a Hypothetical SNAr Transition State

| Parameter | Ground State (C-Br) | Transition State (C-Br) | Ground State (C-F) | Transition State (C-F) |

|---|---|---|---|---|

| C-Leaving Group Bond Length (Å) | ~1.90 | Elongated (~2.20) | ~1.35 | Elongated (~1.60) |

| C-Nucleophile Bond Length (Å) | N/A | Partially formed (~2.00) | N/A | Partially formed (~1.80) |

| Aromatic Ring Geometry | Planar | Slightly distorted from planarity | Planar | Slightly distorted from planarity |

Stereochemical Control in Reactions Involving the Iso-butyloxy Group

The iso-butyloxy group, while not chiral itself, is sterically demanding. This steric bulk can influence the stereochemical outcome of reactions in several ways. In reactions involving the aromatic ring, the iso-butyloxy group can hinder the approach of a reagent to the ortho positions (the fluorine-bearing carbons). This could lead to a preference for reaction at the less hindered fluorine atom if there is a significant difference in their steric environments.

If the reaction involves the formation of a new chiral center on a reacting partner, the iso-butyloxy group could exert diastereoselective control. For instance, in a reaction with a prochiral nucleophile, the bulky iso-butyloxy group could favor the formation of one diastereomer over the other by creating a more sterically crowded transition state for the formation of the disfavored diastereomer.

The conformational flexibility of the iso-butyloxy group could also play a role. Different conformations may present different steric profiles to an incoming reagent, and the relative energies of these conformations in the transition state could determine the stereochemical outcome of the reaction.

While the iso-butyloxy group itself is achiral, if a chiral auxiliary were to be used in a reaction, or if the iso-butyloxy group were replaced with a chiral alkoxy group, then enantioselective control could be achieved. The principles of asymmetric synthesis would then apply, where the chiral group would create diastereomeric transition states leading to an excess of one enantiomeric product.

Applications of 1 Bromo 3 Iso Butyloxy 4,5 Difluorobenzene in Advanced Organic Synthesis

Building Block for Complex Fluorinated Aromatic Systems

The unique substitution pattern of 1-Bromo-3-iso-butyloxy-4,5-difluorobenzene positions it as a valuable starting material for the synthesis of highly substituted and complex aromatic structures. The interplay between its reactive bromine handle, the electronically modifying fluorine atoms, and the sterically influential isobutoxy group allows for controlled and regioselective transformations.

The bromine atom on the aromatic ring serves as a linchpin for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. patsnap.com This functionality enables the facile introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, through reactions such as Suzuki, Stille, and Heck couplings. patsnap.com The presence of two adjacent fluorine atoms significantly influences the electronic nature of the benzene (B151609) ring, affecting the reactivity of the C-Br bond and the regioselectivity of subsequent electrophilic or nucleophilic substitution reactions. This electronic modification, combined with the steric hindrance provided by the isobutoxy group, can be strategically exploited to direct the synthesis towards specific, highly functionalized isomers that might be difficult to access through other routes. mdpi.com

Table 1: Role of Functional Groups in the Synthesis of Polyfunctionalized Benzene Derivatives Click on a row to learn more about each functional group's role.

| Functional Group | Role in Synthesis | Potential Transformations |

|---|---|---|

| Bromo (-Br) | Versatile synthetic handle for C-C and C-N bond formation. | Suzuki, Heck, Stille, Sonogashira, Buchwald-Hartwig cross-coupling reactions; Grignard formation; Lithiation. |

| Difluoro (-F) | Modulates electronic properties and reactivity of the aromatic ring; can block specific positions from reacting. | Influences regioselectivity of substitution reactions; enhances metabolic stability in derivative compounds. |

| Isobutoxy (-O-iBu) | Imparts steric bulk, influencing regioselectivity; modifies solubility of the molecule and its derivatives. | Can be cleaved to reveal a phenol (B47542) for further functionalization. |

Halogenated aromatic compounds are fundamental starting materials for constructing complex polycyclic systems. This compound can be elaborated into precursors for intramolecular cyclization reactions to form fused-ring systems. For instance, after a cross-coupling reaction to introduce a side chain at the bromine position, a subsequent intramolecular reaction (such as a Heck or Friedel-Crafts reaction) could forge a new ring fused to the original benzene core. Furthermore, the development of organocatalytic methods has opened new avenues for asymmetric cyclizations, enabling the synthesis of complex spiro-fused heterocyclic compounds from functionalized precursors. rsc.org The specific substitution pattern of this compound makes it an intriguing candidate for designing substrates for such advanced cyclizations to create novel spirocyclic frameworks containing a fluorinated moiety.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The incorporation of fluorine and branched alkyl ether groups is a common strategy in modern drug design to enhance the pharmacological properties of lead compounds. This compound is an ideal precursor for pharmaceutical intermediates, as it combines three key functionalities valued in medicinal chemistry.

The structural components of this compound each contribute to its potential utility in drug discovery:

Difluoro Moiety: The introduction of fluorine atoms into drug candidates is known to enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins by participating in favorable electrostatic interactions and can improve membrane permeability by increasing lipophilicity. researchgate.netresearchgate.net

Isobutoxy Group: The branched, non-polar isobutoxy group can enhance lipophilicity, which is a critical parameter for oral absorption and distribution of a drug. researchgate.net This bulky group can also be used to probe hydrophobic pockets within the active sites of enzymes or receptors, potentially leading to increased potency and selectivity.

Bromo Group: The bromine atom serves as a reactive handle for the late-stage functionalization of a drug candidate, allowing for the rapid synthesis of an array of analogs to optimize activity and pharmacokinetic profiles. patsnap.com

The combination of a brominated aromatic ring and an isobutoxy (or related) group has proven effective in the design of potent and selective enzyme inhibitors. For example, research into protein tyrosine phosphatase 1B (PTP1B) inhibitors, relevant for anti-diabetic therapies, has led to the discovery of novel bromophenol derivatives containing an isobutoxymethyl group that exhibit high inhibitory activity and selectivity. nih.gov This precedent highlights the value of the bromo- and isobutoxy- functionalities present in this compound for designing new enzyme inhibitors. Similarly, fluorinated aromatic scaffolds are integral to many selective receptor modulators, where the fluorine atoms fine-tune the electronic properties and conformational preferences of the molecule to achieve the desired agonist or antagonist profile.

Development of Specialty Materials

Fluorinated organic compounds are widely used in the development of advanced materials due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability and chemical resistance. researchgate.net

Bromodifluorobenzene derivatives, in particular, serve as important intermediates for materials like liquid crystals and specialty polymers. google.com The application of this compound in this field could lead to materials with tailored properties. For example, its incorporation into a polymer backbone could enhance thermal stability and flame retardancy, a known application for brominated aromatic compounds. patsnap.com

In the area of organic electronics, the strong electron-withdrawing nature of fluorine atoms can lower both the HOMO and LUMO energy levels of conjugated materials. rsc.org This is a key strategy for developing n-type or ambipolar organic semiconductors for use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The isobutoxy group can improve the solubility and processability of these materials, while the bromine atom provides a site for polymerization or further modification. rsc.org

Table 2: Physicochemical Properties of Structurally Related Bromodifluorobenzene Isomers Note: Data for this compound is not readily available. The data below is for analogous compounds to provide context on this class of molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1-Bromo-3,5-difluorobenzene (B42898) | C₆H₃BrF₂ | 192.99 | 151-153 | 1.717 |

| 1-Bromo-2,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 156-157 | 1.72 |

| 1-Bromo-3,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 151 | 1.71 |

| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | 157-158 | 1.724 |

No Publicly Available Research on the Specified Applications of this compound

Following a comprehensive search of scientific literature and patent databases, no specific research findings or detailed applications concerning the chemical compound This compound were found in the public domain for the requested areas of advanced organic synthesis. The initial investigation sought to detail its use in the creation of liquid crystalline compounds, advanced polymers, materials for electronic devices, and its role in agrochemical and fine chemical synthesis.

While the searches did yield information on structurally related compounds, such as 1-bromo-3,5-difluorobenzene and 1-bromo-3,4-difluorobenzene, these analogs serve as intermediates in the synthesis of liquid crystals, pharmaceuticals, and agrochemicals. nbinno.comchemicalbook.comgoogle.comguidechem.com For instance, 1-bromo-3,5-difluorobenzene is explicitly mentioned as an intermediate for preparing pharmaceuticals and liquid crystals. google.com

The presence of the difluorobenzene core in various molecules is known to be significant in the development of liquid crystals, where the fluorine atoms can influence the mesomorphic behavior of the final compounds. nih.govbiointerfaceresearch.com Similarly, brominated aromatic compounds are versatile precursors in organic synthesis, often utilized in cross-coupling reactions to build more complex molecular architectures.

However, the specific combination of the bromo, difluoro, and isobutyloxy substituents on the benzene ring in the target compound, this compound, is not documented in the available literature in the context of the specified applications. Consequently, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables as requested for this particular compound. Further research would be required to elucidate the specific properties and potential applications of this compound.

Future Research Directions and Emerging Paradigms in the Chemistry of 1 Bromo 3 Iso Butyloxy 4,5 Difluorobenzene

Asymmetric Synthesis and Chiral Induction with New Catalytic Systems

The development of asymmetric syntheses to introduce chirality to derivatives of 1-bromo-3-iso-butyloxy-4,5-difluorobenzene represents a significant and largely unexplored research area. Future work could focus on the enantioselective functionalization of the aromatic ring or transformations of the isobutyloxy group. New catalytic systems, including those based on transition metals with chiral ligands or organocatalysts, could be designed to control the stereochemical outcome of reactions such as cross-coupling, C-H activation, or dearomatization processes. Investigating how the electronic properties of the difluorinated ring and the steric bulk of the isobutyloxy group influence chiral induction will be crucial for developing highly selective transformations.

Development of Greener and More Sustainable Synthetic Routes

Future research will undoubtedly prioritize the development of environmentally benign and sustainable methods for the synthesis and modification of this compound. This aligns with the broader trend in the chemical industry to reduce waste, energy consumption, and the use of hazardous materials.

Biocatalysis and Enzymatic Transformations

The application of biocatalysis offers a powerful strategy for developing greener synthetic routes. Enzymes, such as hydrolases, oxidoreductases, or transferases, could be employed for selective transformations on the this compound scaffold. For instance, enzymes could catalyze the enantioselective hydrolysis or oxidation of derivatives, or facilitate regioselective modifications under mild reaction conditions. Future research could involve screening for existing enzymes or engineering novel biocatalysts with tailored activity and selectivity for this specific substrate.

Flow Chemistry and Continuous Manufacturing Processes

The adoption of flow chemistry and continuous manufacturing presents a significant opportunity to enhance the safety, efficiency, and scalability of processes involving this compound. researchgate.netnih.govcontractpharma.comnih.govajinomoto.com Continuous-flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved product quality, and reduced reaction times. ajinomoto.com This technology is particularly advantageous for handling hazardous reagents or intermediates and for optimizing multi-step synthetic sequences. nih.govnih.gov Future work could focus on developing integrated flow processes for the synthesis and subsequent functionalization of this compound, potentially leading to more cost-effective and sustainable manufacturing. contractpharma.com

Application of Photoredox and Electrochemical Methods in Functionalization

Photoredox and electrochemical methods are emerging as powerful tools for organic synthesis, offering unique reactivity and often milder reaction conditions compared to traditional methods. nih.gov These techniques could be applied to the functionalization of this compound in several ways. For instance, photoredox catalysis could enable novel cross-coupling reactions at the bromide position or facilitate C-H functionalization of the aromatic ring. Electrochemical synthesis could provide a reagent-free method for oxidation or reduction reactions, minimizing waste generation. Investigating the electrochemical properties and photochemical reactivity of this compound will be a key first step in harnessing these modern synthetic techniques.

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems tailored for reactions involving this compound is a critical area for future research. This could involve the design of new ligands for transition metal catalysts to enhance their activity, selectivity, and stability in cross-coupling reactions involving the bromo substituent. Furthermore, the development of catalysts for the selective activation and functionalization of the C-F bonds on the aromatic ring would open up new avenues for chemical modification. Research in this area could also explore the use of nanomaterials or supported catalysts for improved recyclability and process efficiency.

Exploration of New Chemical Space through Diversification of the Iso-butyloxy Moiety

The isobutyloxy group, while seemingly a simple ether linkage, offers significant potential for diversification and the exploration of new chemical space. Future research could focus on methods to cleave the ether bond selectively to reveal a phenolic hydroxyl group, which could then be used as a handle for further functionalization. Alternatively, reactions could be developed to modify the isobutyl group itself, for example, through C-H activation or radical-mediated processes. Such modifications would allow for the synthesis of a diverse library of analogues of this compound with potentially novel properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.